![molecular formula C20H20N4O3S B2426690 N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 2034578-63-5](/img/structure/B2426690.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb and has since been the subject of numerous scientific studies.
Scientific Research Applications
Chemical Structure and Stability
N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is examined for its structural properties and stability under different conditions. Studies such as those conducted by Stec et al. (2011) have explored the structure-activity relationships within similar compounds, emphasizing the importance of molecular stability and the potential for metabolic deacetylation, which can influence the compound's pharmacokinetic properties (Stec et al., 2011).
Antimicrobial and Antifungal Properties
Research has delved into the antimicrobial and antifungal capabilities of compounds structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide. Fahim and Ismael (2019) synthesized novel sulphonamide derivatives, demonstrating significant antimicrobial activity, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Fahim & Ismael, 2019).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism presents a novel approach to the synthesis of metabolites. Zmijewski et al. (2006) demonstrated this by producing mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing the utility of microbial-based systems in generating metabolites for structural characterization and further pharmacological studies (Zmijewski et al., 2006).
Enzyme Inhibition and Therapeutic Potential
The therapeutic applications of sulfonamide derivatives, including enzyme inhibition, have been extensively studied. Carta et al. (2017) investigated the carbonic anhydrase inhibitory action of thiazolylsulfonamides, revealing low nanomolar inhibition values across various human carbonic anhydrase isoforms. This suggests the potential of such compounds in treating diseases where enzyme inhibition is beneficial (Carta et al., 2017).
properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-3-2-4-18(11-15)28(26,27)24-14-20(25)23-13-16-5-10-22-19(12-16)17-6-8-21-9-7-17/h2-12,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTACJUTCAFZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.